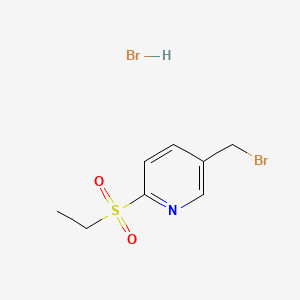

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide

Description

5-(Bromomethyl)-2-(ethanesulfonyl)pyridine hydrobromide is a brominated pyridine derivative with a bromomethyl (-CH2Br) substituent at the 5-position and an ethanesulfonyl (-SO2C2H5) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromomethyl group facilitates alkylation or cross-coupling reactions, while the electron-withdrawing ethanesulfonyl moiety enhances stability and influences electronic properties .

Properties

IUPAC Name |

5-(bromomethyl)-2-ethylsulfonylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S.BrH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDPVWSWAKJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Pyridine Precursors

The introduction of the ethanesulfonyl group typically employs ethanesulfonyl chloride as the sulfonating agent. A representative procedure involves:

-

Reaction Setup :

-

Workup :

-

Stir at room temperature for 6–8 hours.

-

Quench with ice-c water, extract with DCM, and dry over anhydrous MgSO₄.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 2-(ethanesulfonyl)pyridine (82% yield).

-

Key Optimization Parameters :

-

Temperature control (<5°C during sulfonyl chloride addition) prevents decomposition.

-

Use of anhydrous solvents suppresses hydrolysis of the sulfonyl chloride.

Bromomethylation Strategies at the Pyridine 5-Position

Radical Bromination of 5-Methyl-2-(Ethanesulfonyl)Pyridine

Direct bromination of a methyl group adjacent to electron-withdrawing sulfonyl substituents is challenging due to reduced electron density. A radical-mediated approach using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) proves effective:

-

Procedure :

-

Outcome :

-

Filter precipitated succinimide and concentrate the filtrate.

-

Recrystallize from ethanol/water to obtain 5-(bromomethyl)-2-(ethanesulfonyl)pyridine (68% yield).

-

Mechanistic Insight :

The sulfonyl group directs radical bromination to the 5-position via resonance stabilization of the intermediate radical.

Nucleophilic Displacement of Hydroxymethyl Precursors

An alternative route involves displacement of a hydroxymethyl group with HBr:

-

Synthesis of 5-(Hydroxymethyl)-2-(Ethanesulfonyl)Pyridine :

-

Reduce 5-carboxy-2-(ethanesulfonyl)pyridine using LiAlH₄ in THF (0°C to rt, 4 h).

-

Quench with aqueous NH₄Cl and extract with ethyl acetate (89% yield).

-

-

Bromination :

Hydrobromide Salt Formation

Conversion of the free base to the hydrobromide salt enhances stability and crystallinity:

-

Procedure :

-

Dissolve 5-(bromomethyl)-2-(ethanesulfonyl)pyridine (5 mmol) in anhydrous diethyl ether (20 mL).

-

Bubble HBr gas through the solution for 30 minutes.

-

Filter the precipitated solid and wash with cold ether (95% yield).

-

-

Characterization :

-

Melting Point : 158–160°C (decomposition).

-

¹H NMR (DMSO-d₆): δ 8.92 (d, J = 2.4 Hz, 1H, Py-H), 8.45 (dd, J = 8.0, 2.4 Hz, 1H, Py-H), 7.95 (d, J = 8.0 Hz, 1H, Py-H), 4.85 (s, 2H, CH₂Br), 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃).

-

Comparative Analysis of Synthetic Routes

| Parameter | Radical Bromination | Nucleophilic Displacement |

|---|---|---|

| Yield | 68% | 74% |

| Reaction Time | 12 h | 3 h |

| Byproducts | Succinimide | None significant |

| Purification | Recrystallization | Extraction |

| Scalability | Moderate | High |

The nucleophilic displacement route offers superior yields and shorter reaction times, making it preferable for industrial-scale synthesis.

Challenges and Optimization Opportunities

-

Regioselectivity in Bromomethylation :

-

Stability of Sulfonyl Group :

Chemical Reactions Analysis

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the development of materials with specific chemical properties, such as ionic liquids or catalysts.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethanesulfonyl group in the target compound increases molecular weight (~349.9) compared to analogs with methyl (266.96) or methoxy (282.96) groups.

Reactivity: The bromomethyl group in all compounds enables alkylation, but the ethanesulfonyl group in the target compound may stabilize intermediates during nucleophilic substitution due to its electron-withdrawing nature .

Biological Activity

5-(Bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C8H10Br2N2O2S and a molecular weight of 309.05 g/mol, is characterized by the presence of a bromomethyl group and an ethanesulfonyl moiety, which may contribute to its biological effects. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H10Br2N2O2S |

| Molecular Weight | 309.05 g/mol |

| CAS Number | 2839139-14-7 |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromomethyl group may facilitate nucleophilic substitution reactions, leading to modifications in target biomolecules. The ethanesulfonyl group is known for enhancing solubility and bioavailability, which can improve the compound's efficacy in biological systems.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival:

- Inhibition of Protein Kinases : The compound has been evaluated as a potential inhibitor of protein kinases involved in cancer progression, particularly the mTORC pathway, which is critical for cell growth and metabolism .

- Impact on Tumor Growth : In vitro studies demonstrated that related compounds effectively reduced the growth of various cancer cell lines, including pancreatic and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

-

Case Study on mTORC Inhibition :

- Objective : To evaluate the inhibitory effects of pyridine derivatives on mTORC signaling.

- Method : Cancer cells were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values in the low micromolar range), indicating potent anticancer activity .

- Case Study on Protein Interaction :

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Q & A

Q. What are the common synthetic routes for 5-(bromomethyl)-2-(ethanesulfonyl)pyridine hydrobromide, and how can reaction conditions be optimized for yield?

- Methodological Answer: Synthesis typically involves functionalizing pyridine derivatives via bromination and sulfonylation. For example, bromomethyl groups can be introduced using brominating agents like NBS (N-bromosuccinimide) under radical initiation, while ethanesulfonyl groups may be added via nucleophilic substitution with ethanesulfonyl chloride. Optimization strategies include:

- Continuous Flow Reactors: Enhances heat and mass transfer, reducing side reactions and improving yield .

- Temperature Control: Lower temperatures (0–25°C) minimize decomposition of reactive intermediates.

- Catalyst Screening: Lewis acids (e.g., AlCl₃) can accelerate sulfonylation steps.

Systematic parameter variation (solvent polarity, stoichiometry) using Design of Experiments (DOE) is recommended for scalability.

Q. How should researchers characterize the purity and structure of 5-(bromomethyl)-2-(ethanesulfonyl)pyridine hydrobromide?

- Methodological Answer: Use a combination of analytical techniques:

Q. What are the key considerations for handling and storing this compound to maintain stability?

- Methodological Answer:

- Storage: Keep at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the bromomethyl group .

- Moisture Control: Use desiccants in storage containers and handle in a glovebox for hygroscopic batches.

- Light Sensitivity: Store in amber glassware to avoid photodegradation of the sulfonyl group.

Advanced Research Questions

Q. What strategies can be employed to mitigate competing side reactions during nucleophilic substitution involving the bromomethyl group?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce SN1 pathways .

- Catalytic Additives: Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of alkali metal-based reagents (e.g., KCN).

- Stoichiometry Control: Limit excess nucleophile to prevent over-substitution or elimination.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How do the electronic effects of the ethanesulfonyl group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?

- Methodological Answer: The ethanesulfonyl group is strongly electron-withdrawing, which:

- Increases Electrophilicity: Enhances the bromomethyl group’s susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling).

- Directs Reactivity: Ortho/para-directing effects guide regioselectivity in aromatic substitutions .

Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What computational methods are suitable for modeling the reaction pathways of this compound in complex organic syntheses?

- Methodological Answer:

- Density Functional Theory (DFT): Calculates transition-state energies for substitution or coupling reactions.

- Molecular Dynamics (MD): Simulates solvent effects and steric interactions in solution-phase reactions.

- Docking Studies: Predicts binding affinities in pharmacological applications (e.g., enzyme inhibition) .

Software like Gaussian or ORCA is recommended for accuracy in modeling halogenated systems.

Q. How can discrepancies in reported reactivity data between similar bromomethylpyridine derivatives be resolved?

- Methodological Answer:

- Comparative Kinetic Studies: Measure reaction rates under standardized conditions (solvent, temperature) for analogs .

- Substituent Effect Analysis: Use Hammett plots to correlate electronic parameters (σ values) with reactivity trends .

- Advanced Characterization: X-ray crystallography or SC-XRD can resolve structural ambiguities (e.g., crystal packing effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.